

What is the chemical structure of Calteridol?

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Compound of Interest

Compound Name: *Calteridol*

Cat. No.: *B126510*

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An In-depth Technical Guide to Calteridol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Calteridol**. The document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information for research and development purposes.

Chemical Structure and Properties

Calteridol is a complex organic molecule, typically utilized as its calcium salt, **Calteridol** calcium. It belongs to the class of macrocyclic chelating agents, specifically a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The core structure consists of a twelve-membered tetraaza ring functionalized with three carboxymethyl groups and one hydroxypropyl group.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododec-1-yl]acetate	[1]
CAS Number	121915-83-1 (for Calteridol calcium)	[1][2]
Molecular Formula	C34H58Ca3N8O14	[1]
Molecular Weight	923.1 g/mol	[1]
InChI Key	LIUKFIPDXXYGSI-UHFFFAOYSA-H	[1][2]
SMILES	<chem>CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]</chem>	[1]
Synonyms	SQ33,248	[2]

Synthesis of Calteridol

The synthesis of **Calteridol**, or more specifically its parent ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HPDO3A), is a multi-step process. The following is a general overview of the synthetic route, as detailed in patent literature. It is important to note that detailed, step-by-step experimental protocols with specific quantities, reaction times, and purification methods are not extensively available in the public domain.

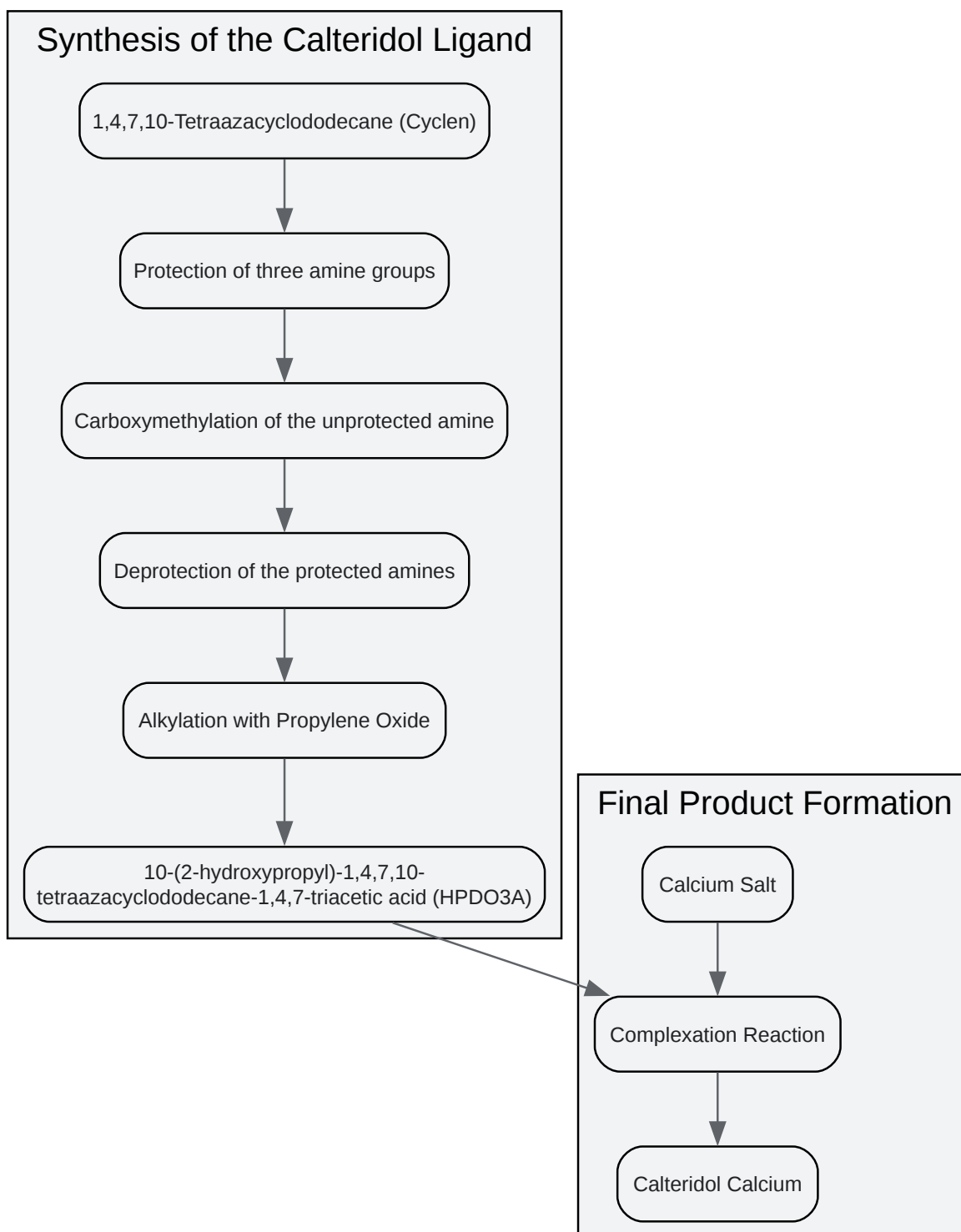
General Synthetic Workflow

The synthesis commences with the commercially available macrocycle 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. The process involves the following key

transformations:

- **Protection of Cyclen:** To control the regioselectivity of the subsequent alkylation steps, three of the four nitrogen atoms of the cyclen ring are typically protected.
- **Carboxymethylation:** The unprotected nitrogen atoms are then carboxymethylated. This is often achieved using a haloacetic acid or its ester derivative.
- **Deprotection:** The protecting groups are removed to liberate the secondary amine functionalities.
- **Alkylation:** The final functionalization step involves the alkylation of the remaining free secondary amine with propylene oxide to introduce the hydroxypropyl group.
- **Complexation:** The resulting ligand is then reacted with a suitable calcium salt under controlled conditions to form **Calteridol** calcium.

General Synthesis of Calteridol



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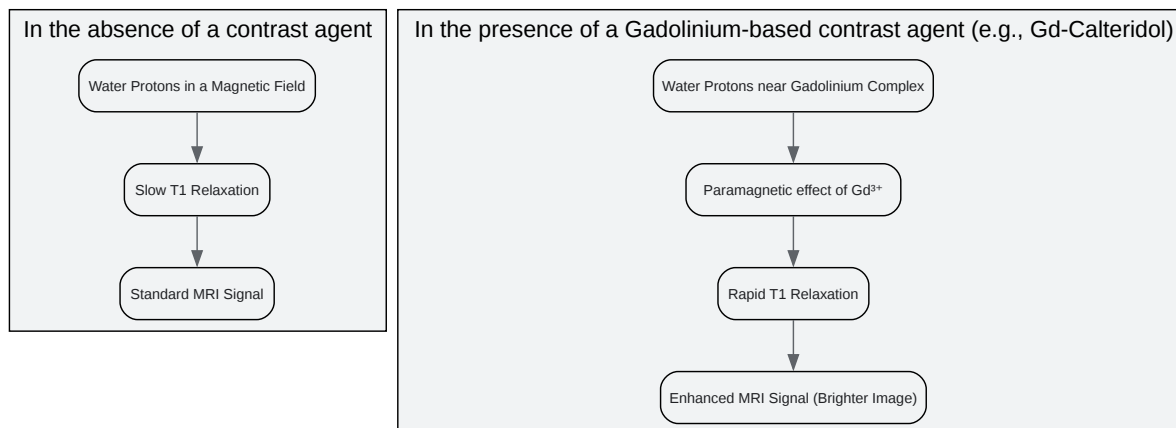
A simplified workflow for the synthesis of **Calteridol** calcium.

Mechanism of Action and Biological Activity

Calteridol calcium is primarily known for its application as a contrast agent in Magnetic Resonance Imaging (MRI). Its mechanism of action is not based on interaction with biological signaling pathways but on the paramagnetic properties of a chelated metal ion, typically gadolinium (Gd^{3+}) in MRI contrast agents of this class. While the provided information pertains to **Calteridol** calcium, its structural analogue, when complexed with gadolinium, would function as an MRI contrast agent. The gadolinium ion has unpaired electrons, which makes it strongly paramagnetic. When placed in the strong magnetic field of an MRI scanner, the gadolinium ion alters the magnetic properties of the surrounding water molecules. Specifically, it shortens the T1 relaxation time of these water protons. Tissues that accumulate the contrast agent will, therefore, appear brighter on T1-weighted MR images, providing enhanced contrast between different tissues.

Some sources also indicate that **Calteridol** calcium exhibits antifungal and antibacterial properties, although the specific mechanisms and signaling pathways involved in this antimicrobial activity are not well-documented in the available literature.

Mechanism of Action of a Gadolinium-Based Contrast Agent



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The effect of a gadolinium-based contrast agent on water protons in MRI.

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References

- 1. WO2020084504A1 - Novel process for the preparation of macrocyclic chelant 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetra azacyclododecane-1,4,7-triyl) triacetic acid and its complexes with paramagnetic metal ions - Google Patents [patents.google.com]
- 2. US6054581A - Process for the preparation of 1,4,7,10-tetraaza-cyclododecane-1,4,7-triacetic acid and the derivative thereof - Google Patents [patents.google.com]

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